Cgp 6809 - 84069-38-5

Cgp 6809

Catalog Number: EVT-263960
CAS Number: 84069-38-5
Molecular Formula: C12H23N3O7
Molecular Weight: 321.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CGP-6809 is a water-soluble nitrosourea that cross-links with DNA, causing inhibition of DNA synthesis.
Source and Classification

CGP 6809 is synthesized from nitrosourea precursors and contains a sugar moiety, which enhances its solubility in water. Its classification as a nitrosourea places it in a category of compounds known for their alkylating properties, which are crucial in the treatment of various malignancies. The compound's CAS number is 84069-38-5, facilitating its identification in chemical databases.

Synthesis Analysis

The synthesis of CGP 6809 involves several key steps that typically include the reaction of a sugar derivative with a nitrosourea precursor. The detailed synthesis process can be summarized as follows:

  1. Starting Materials: The synthesis begins with readily available sugar derivatives and nitrosourea reagents.
  2. Reaction Conditions: The reaction is typically conducted under controlled conditions, often requiring specific temperatures and solvents to facilitate the formation of the desired product.
  3. Purification: Following the reaction, purification techniques such as chromatography are employed to isolate CGP 6809 from unreacted materials and by-products.

In one study, CGP 6809 was synthesized via the reaction of a specific sugar derivative with a nitrosourea reagent in an aqueous medium, optimizing conditions to achieve high yields and purity .

Molecular Structure Analysis

The molecular structure of CGP 6809 can be described as follows:

  • Molecular Formula: C11_{11}H16_{16}N4_{4}O5_{5}
  • Molecular Weight: Approximately 288.27 g/mol
  • Structural Features: The compound features a nitrosourea group (-N(NO)C=O) linked to a sugar moiety, which contributes to its solubility and biological activity.

The presence of the sugar component is significant, as it aids in cellular uptake and enhances the compound's therapeutic efficacy against tumor cells .

Chemical Reactions Analysis

CGP 6809 participates in several key chemical reactions, primarily characterized by its ability to form covalent bonds with DNA:

  1. Alkylation Reactions: CGP 6809 acts as an alkylating agent, leading to cross-linking of DNA strands. This action is crucial for its anticancer properties, as it inhibits DNA replication and transcription.
  2. Hydrolysis: Under physiological conditions, CGP 6809 can undergo hydrolysis, which may affect its reactivity and stability.
  3. Reaction with Nucleophiles: The compound can react with various nucleophiles within biological systems, further contributing to its mechanism of action against cancer cells .
Mechanism of Action

The mechanism of action of CGP 6809 primarily involves:

  • DNA Cross-Linking: By forming covalent bonds with DNA bases, CGP 6809 prevents the separation of DNA strands during replication. This action leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
  • Inhibition of DNA Synthesis: The cross-linking effect inhibits DNA polymerase activity, thereby blocking the synthesis of new DNA strands necessary for cell division.

Studies have demonstrated that CGP 6809 exhibits potent antitumor activity in various preclinical models, highlighting its potential as an effective chemotherapeutic agent .

Physical and Chemical Properties Analysis

CGP 6809 exhibits several notable physical and chemical properties:

  • Solubility: It is highly soluble in water due to the presence of the sugar moiety, which enhances its bioavailability.
  • Stability: The compound's stability can vary depending on pH and temperature; it is generally more stable under neutral conditions.
  • Melting Point: Specific melting point data may vary but typically falls within a narrow range indicative of purity.

These properties are crucial for determining the appropriate formulation and delivery methods for therapeutic applications .

Applications

CGP 6809 has been explored for various scientific applications:

  1. Cancer Therapy: Its primary application lies in oncology, where it has shown efficacy against a broad spectrum of transplantable tumors in experimental models.
  2. Research Tool: Due to its unique mechanism of action, CGP 6809 serves as a valuable research tool for studying DNA repair mechanisms and cellular responses to alkylating agents.
  3. Pharmacological Studies: Ongoing research aims to better understand its pharmacokinetics and pharmacodynamics, potentially leading to improved formulations for clinical use .
Structural Classification and Comparative Analysis with Nitrosourea Derivatives

Positional and Functional Group Variations in Sugar Moieties Relative to Streptozotocin

CGP 6809 (chemical name: 6-deoxy-3,5 di-O-methyl 6-(3-methyl-3-nitrosoureido)-α-D-glucofuranoside) represents a structurally unique nitrosourea compound characterized by a modified glucose moiety. The molecule features a methylnitrosourea residue attached at the C6 position of its hexose ring, distinguishing it from streptozotocin which positions the nitrosourea group at the C2 position of its glucose moiety. This positional variation significantly impacts molecular conformation and biological interactions. The sugar component of CGP 6809 contains methylation at the 3- and 5-hydroxyl groups, creating a sterically shielded configuration that enhances metabolic stability compared to streptozotocin's unmethylated structure. These modifications collectively contribute to CGP 6809's enhanced water solubility – a critical pharmacological advantage that facilitates administration without specialized solvents required by many lipophilic nitrosoureas [1] [2].

Table 1: Structural Comparison of CGP 6809 and Streptozotocin

Structural FeatureCGP 6809Streptozotocin
Nitrosourea PositionC6 of glucoseC2 of glucose
Sugar Modifications3-O-methyl, 5-O-methylNo methylation
Glucose Configuration6-deoxy-glucofuranosideGlucopyranoside
Water SolubilityHighModerate

Structural Determinants of Alkylating vs. Carbamoylating Activity Profiles

The alkylating potential of CGP 6809 is primarily mediated through its chloroethyl diazonium intermediate, which forms DNA crosslinks comparable to streptozotocin. This activity stems from the electron-withdrawing properties of its nitrosourea group coupled with the sugar's electron-donating effects, creating optimal conditions for alkylation. In contrast, CGP 6809 exhibits a carbamoylating activity profile that markedly differs from streptozotocin, instead resembling CCNU (lomustine). This distinctive profile arises from its 3-methyl-3-nitrosourea configuration and the steric accessibility of its isocyanate derivative. The compound's carbamoylation targets lysine residues on DNA repair proteins, specifically inhibiting key enzymes involved in nucleotide excision repair. This dual mechanism enables simultaneous DNA damage induction and repair pathway disruption – a pharmacological advantage observed in nitrosoureas with balanced alkylating/carbamoylating ratios [1] [4].

Comparative Pharmacological Profiles: CGP 6809 vs. BCNU/CCNU Analogues

CGP 6809 demonstrates a distinct antitumor spectrum compared to classical nitrosoureas like BCNU (carmustine) and CCNU. While murine leukemias typically responsive to BCNU/CCNU show limited sensitivity to CGP 6809, the compound exhibits superior activity against specific solid tumors including Harding-Passay melanoma, B16 melanoma, and Yoshida hepatoma substrains resistant to conventional nitrosoureas. Notably, CGP 6809 achieves near-complete growth inhibition in human melanoma WM 47 xenografts via both oral and parenteral administration routes, an efficacy profile unmatched by BCNU or CCNU in this model. The compound's unique activity extends to metastasis suppression in Lewis lung carcinoma, where combination regimens with cyclophosphamide or 5-fluorouracil demonstrate synergistic inhibition of pulmonary metastases. However, CGP 6809 shares limitations with other nitrosoureas against mammary carcinomas (Ca 755, 2661/61) and Guerin-T8 epithelioma, indicating tumor-type specificity in its pharmacological action [1].

Table 2: Antitumor Activity Profile Comparison

Tumor ModelCGP 6809 ResponseBCNU/CCNU Response
Yoshida Hepatoma (AH 7974)Highly ActiveResistant
Harding-Passay MelanomaMarked ActivityModerate Activity
Lewis Lung Metastases>90% Suppression40-60% Suppression
Ehrlich Ascitic TumorComplete ResponsesPartial Responses
L1210 LeukemiaLimited ActivityHigh Activity

The molecular basis for CGP 6809's differential activity involves its sugar-mediated transport mechanisms. Unlike BCNU/CCNU which rely on passive diffusion, CGP 6809 potentially exploits glucose transporter-mediated uptake in tumors with elevated glycolytic metabolism. This targeted delivery explains its enhanced efficacy in melanoma and hepatoma models known for overexpression of hexose transporters. Additionally, the compound's reduced myelosuppressive potential compared to BCNU correlates with its preferential accumulation in tumor tissue versus bone marrow – a pharmacokinetic advantage attributable to its hydrophilic properties [1].

Properties

CAS Number

84069-38-5

Product Name

Cgp 6809

IUPAC Name

3-[(2R)-2-[(2R,3R,4R,5S)-5-ethoxy-4-hydroxy-3-methoxyoxolan-2-yl]-2-methoxyethyl]-1-methyl-1-nitrosourea

Molecular Formula

C12H23N3O7

Molecular Weight

321.33 g/mol

InChI

InChI=1S/C12H23N3O7/c1-5-21-11-8(16)10(20-4)9(22-11)7(19-3)6-13-12(17)15(2)14-18/h7-11,16H,5-6H2,1-4H3,(H,13,17)/t7-,8-,9-,10-,11+/m1/s1

InChI Key

DRYAELVKAAODIB-ILAIQSSSSA-N

SMILES

CCOC1C(C(C(O1)C(CNC(=O)N(C)N=O)OC)OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

CGP 6809
CGP-6809
ethyl-6-deoxy-3,5-di-O-methyl-6-(3-methyl-3-nitrosoureido)glucofuranoside

Canonical SMILES

CCOC1C(C(C(O1)C(CNC(=O)N(C)N=O)OC)OC)O

Isomeric SMILES

CCO[C@@H]1[C@@H]([C@H]([C@H](O1)[C@@H](CNC(=O)N(C)N=O)OC)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.